Lipophilicity (ACD/LogP) Comparison: Cyclopentyl vs. Cyclopropyl, Cyclohexyl, and Phenyl Analogs
The ACD/LogP of 2-chloro-N-cyclopentylnicotinamide is 1.74 , which lies between that of its smaller N-cyclopropyl analog (XLogP3 = 1.6 [1]) and its larger N-cyclohexyl analog (ACD/LogP = 2.31 ). The N-phenyl analog also exhibits a higher ACD/LogP of 1.98 . This 0.14–0.57 log unit difference corresponds to a 1.4–3.7× shift in octanol–water partition coefficient, sufficient to alter chromatographic retention times and in vitro cell permeability predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.74 |
| Comparator Or Baseline | N-cyclopropyl (XLogP3 = 1.6), N-cyclohexyl (ACD/LogP = 2.31), N-phenyl (ACD/LogP = 1.98) |
| Quantified Difference | ΔLogP = +0.14 to +0.57 vs. cyclopropyl; −0.57 vs. cyclohexyl; −0.24 vs. phenyl |
| Conditions | Predicted ACD/LogP and XLogP3 values from ChemSpider and PubChem |
Why This Matters
For medicinal chemistry SAR programs, the cyclopentyl analog occupies a distinct lipophilicity window that neither the smaller cyclopropyl nor the larger cyclohexyl/phenyl analogs replicate, enabling fine-tuning of logD-dependent properties.
- [1] PubChem. 2-Chloro-N-cyclopropylnicotinamide. XLogP3: 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/25764-78-7 (Accessed 2026-05-10). View Source
